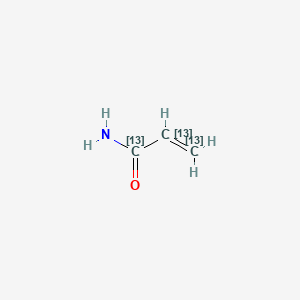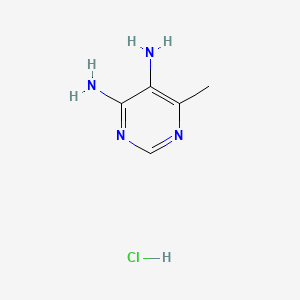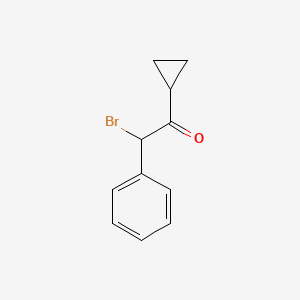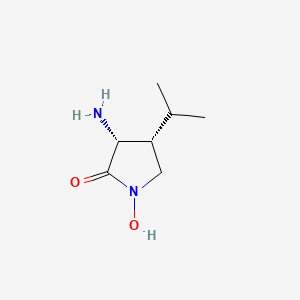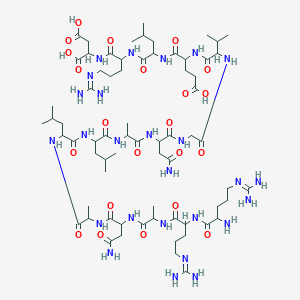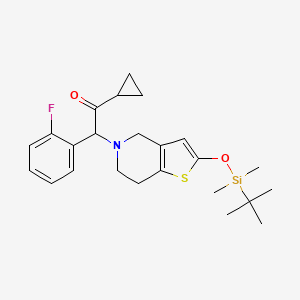
Désacétyl 2-O-tert-butyldiméthylsilyl Prasugrel
Vue d'ensemble
Description
2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone, also known as 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a useful research compound. Its molecular formula is C24H32FNO2SSi and its molecular weight is 445.668. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
C24H32FNO2SSi C_{24}H_{32}FNO_{2}SSi C24H32FNO2SSi
et un poids moléculaire de 445,67 . C'est un dérivé du Prasugrel, qui est un médicament antiplaquettaire thiénopyridine. Vous trouverez ci-dessous une analyse complète de ses applications potentielles en recherche scientifique, chacune étant discutée dans une section distincte.Biotechnologie
En biotechnologie, ce composé peut être utilisé pour concevoir des biosenseurs ou des bioessais capables d'identifier rapidement la présence de Prasugrel ou de composés similaires dans un échantillon, ce qui pourrait être utile dans les contextes cliniques et environnementaux.
Ces applications mettent en évidence la polyvalence du Désacétyl 2-O-tert-butyldiméthylsilyl Prasugrel dans la recherche scientifique. Il est important de noter que ce composé est uniquement destiné à la recherche et non à un usage diagnostique ou thérapeutique .
Propriétés
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FNO2SSi/c1-24(2,3)30(4,5)28-21-14-17-15-26(13-12-20(17)29-21)22(23(27)16-10-11-16)18-8-6-7-9-19(18)25/h6-9,14,16,22H,10-13,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKWYJOETGEQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FNO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Spiro[cyclopropane-1,9-tetracyclo[3.3.1.02,4.06,8]nonane], 2-methyl-, (1-alpha-,2-alpha-,4-alpha-,5-](/img/new.no-structure.jpg)
![4,10-Bis[(1-oxido-2-pyridinyl)methyl]-1,4,7,10-tetraazacyclododecane-1,7-diacetic Acid](/img/structure/B589962.png)
